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molecular formula C14H26O2 B1581214 1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl- CAS No. 40910-49-4

1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-

Cat. No. B1581214
M. Wt: 226.35 g/mol
InChI Key: ZJPKYCLAROITRY-UHFFFAOYSA-N
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Patent
US03948814

Procedure details

Into an 1 l reaction flask is placed 216 g vinylethyl ether. Under stirring a solution of 0.2 g concentrated sulfuric acid (s.g. 1.84) in 154 g linalool is added over a 2 hour period at 30°C. Then 100 g of a 10-percent soda solution are added to the reaction mixture and the entire mixture is stirred for half an hour. The organic upper layer is separated and fractionated with 0.5 g soda to obtain 186 g acetaldehyde ethyl linalyl acetal. The acetal has a boiling point of 90°-94°C. at 2 mm Hg; nD20 1,4495-1,4485. The addition of soda to the product to be distilled prevents the formation of 5.9-dimethyl-4.8-decadien-1-al during the fractionation.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
154 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].S(=O)(=O)(O)O.[CH2:11]=[CH:12][C:13]([CH2:16][CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20])([CH3:15])[OH:14]>>[C:13]([O:14][CH:1]([O:3][CH2:4][CH3:5])[CH3:2])([CH2:16][CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20])([CH:12]=[CH2:11])[CH3:15]

Inputs

Step One
Name
Quantity
216 g
Type
reactant
Smiles
C(=C)OCC
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
154 g
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C

Conditions

Stirring
Type
CUSTOM
Details
the entire mixture is stirred for half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an 1 l reaction flask
ADDITION
Type
ADDITION
Details
is added over a 2 hour period at 30°C
Duration
2 h
ADDITION
Type
ADDITION
Details
Then 100 g of a 10-percent soda solution are added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic upper layer is separated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C=C)(CCC=C(C)C)OC(C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 186 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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